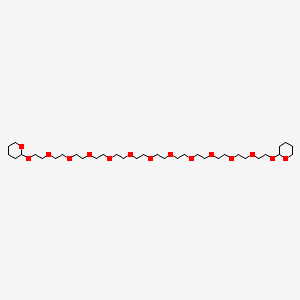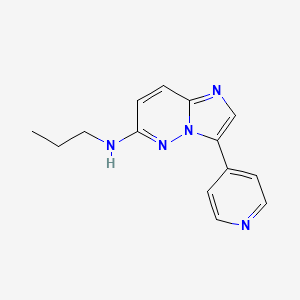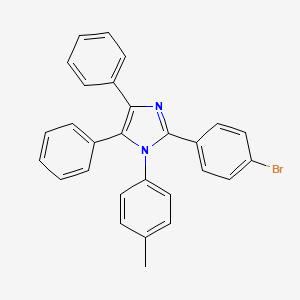
Benzyl-PEG20-alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-PEG20-alcohol is a polyethylene glycol (PEG) derivative that contains a benzyl group. It is primarily used as a PEG linker in various chemical and biological applications. The compound has a molecular formula of C47H88O21 and a molecular weight of 989.19 g/mol. It is a liquid at room temperature and is typically stored at -20°C to maintain its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl-PEG20-alcohol is synthesized through the reaction of benzyl alcohol with polyethylene glycol (PEG). The process involves the activation of the hydroxyl group of benzyl alcohol, followed by its reaction with PEG under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced catalytic systems. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl-PEG20-alcohol undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction: The compound can be reduced to form benzyl alcohol derivatives.
Substitution: The hydroxyl group of this compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Various PEG derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl-PEG20-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzyl-PEG20-alcohol involves its role as a linker molecule. It facilitates the conjugation of various functional groups to PEG, thereby enhancing the solubility, stability, and bioavailability of the conjugated molecules . The benzyl group provides a hydrophobic moiety that can interact with hydrophobic regions of target molecules, while the PEG chain imparts hydrophilicity, improving the overall properties of the conjugated compound .
Vergleich Mit ähnlichen Verbindungen
Benzyl alcohol: A simpler compound with a similar benzyl group but without the PEG chain.
PEG derivatives: Other PEG derivatives with different functional groups, such as methoxy-PEG and amino-PEG.
Uniqueness: Benzyl-PEG20-alcohol is unique due to its combination of a benzyl group and a PEG chain. This dual functionality allows it to serve as an effective linker in various applications, providing both hydrophobic and hydrophilic properties. This makes it particularly useful in drug delivery systems and the modification of biomolecules.
Eigenschaften
Molekularformel |
C47H88O21 |
|---|---|
Molekulargewicht |
989.2 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C47H88O21/c48-6-7-49-8-9-50-10-11-51-12-13-52-14-15-53-16-17-54-18-19-55-20-21-56-22-23-57-24-25-58-26-27-59-28-29-60-30-31-61-32-33-62-34-35-63-36-37-64-38-39-65-40-41-66-42-43-67-44-45-68-46-47-4-2-1-3-5-47/h1-5,48H,6-46H2 |
InChI-Schlüssel |
BUGHPBNUJTVQAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)




